molecular formula C16H16N6 B606661 CHR-6494 CAS No. 1333377-65-3

CHR-6494

Cat. No.: B606661
CAS No.: 1333377-65-3
M. Wt: 292.34 g/mol
InChI Key: CZZCAOGIEGXMBZ-UHFFFAOYSA-N
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Mechanism of Action

CHR-6494, also known as 3-(1H-indazol-5-yl)-N-propylimidazo[1,2-b]pyridazin-6-amine, is a potent inhibitor of haspin . This compound has been studied for its potential in cancer research .

Target of Action

The primary target of this compound is Haspin , a serine/threonine kinase . Haspin regulates mitosis by phosphorylating histone H3 at threonine 3 . The expression levels of Haspin in various cancers are associated with tumor malignancy and poor survival .

Mode of Action

This compound interacts with Haspin by inhibiting its activity . It does this by inhibiting the phosphorylation of histone H3 at threonine 3 . This interaction results in changes in cell growth rate .

Biochemical Pathways

The inhibition of Haspin by this compound affects the mitotic process. Haspin plays a crucial role in regulating mitosis, and its inhibition may suppress cancer growth . .

Pharmacokinetics

It has been shown to exhibit potent antiproliferative effects against breast cancer cell lines and immortalized mammary epithelial cells in vitro . More research is needed to fully understand the pharmacokinetics of this compound.

Result of Action

This compound has been shown to have potent antiproliferative effects against breast cancer cell lines and immortalized mammary epithelial cells in vitro . It failed to inhibit the growth of mda-mb-231 xenografted tumors under conditions that have significant effects in a colorectal cancer model . These results suggest that this compound does have antiproliferative effects in some situations .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the expression levels of Haspin can vary in different types of cancer, which may affect the efficacy of this compound . More research is needed to understand how environmental factors influence the action of this compound.

Biochemical Analysis

Biochemical Properties

CHR-6494 plays a significant role in biochemical reactions by inhibiting the activity of haspin. Haspin is responsible for the phosphorylation of histone H3 at threonine 3, a modification that is essential for the proper functioning of the chromosomal passenger complex (CPC) during mitosis. By inhibiting haspin, this compound prevents the phosphorylation of histone H3, leading to defects in chromosome alignment and segregation. This inhibition results in mitotic catastrophe, characterized by abnormal spindle formation and centrosome amplification .

This compound interacts with several biomolecules, including histone H3, the chromosomal passenger complex, and various proteins involved in the spindle assembly checkpoint. The nature of these interactions is primarily inhibitory, as this compound binds to the active site of haspin, preventing its kinase activity .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. In cancer cells, this compound induces mitotic arrest and apoptosis. This compound has been shown to inhibit the growth of several cancer cell lines, including breast cancer, colorectal cancer, and melanoma cells . The inhibition of haspin by this compound disrupts the normal progression of mitosis, leading to cell cycle arrest at the G2/M phase and subsequent cell death .

This compound also affects cell signaling pathways, gene expression, and cellular metabolism. By preventing the phosphorylation of histone H3, this compound interferes with the recruitment and activation of the chromosomal passenger complex, which is essential for proper chromosome segregation. This disruption leads to changes in gene expression and activation of apoptotic pathways .

Molecular Mechanism

The molecular mechanism of action of this compound involves the inhibition of haspin kinase activity. This compound binds to the active site of haspin, preventing it from phosphorylating histone H3 at threonine 3. This inhibition disrupts the normal function of the chromosomal passenger complex, leading to defects in chromosome alignment and segregation during mitosis .

This compound also induces mitotic catastrophe by causing abnormal spindle formation and centrosome amplification. These defects activate the spindle assembly checkpoint, leading to cell cycle arrest and apoptosis . Additionally, this compound has been shown to enhance the effects of other anticancer agents, such as MEK inhibitors, by synergistically inhibiting cancer cell viability and promoting apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This compound is stable under standard laboratory conditions and retains its inhibitory activity against haspin over extended periods . Prolonged exposure to this compound can lead to the development of resistance in some cancer cell lines, necessitating the use of combination therapies to maintain its efficacy .

Long-term studies have shown that this compound can cause sustained mitotic arrest and apoptosis in cancer cells, leading to significant reductions in tumor growth in in vivo models . The stability and long-term effects of this compound make it a promising candidate for further preclinical and clinical studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In xenografted nude mice, this compound has been shown to inhibit tumor growth in a dose-dependent manner . Lower doses of this compound can induce mitotic arrest and apoptosis without causing significant toxicity, while higher doses may lead to adverse effects such as weight loss and organ toxicity .

Threshold effects have been observed, with a minimum effective dose required to achieve significant antitumor activity. The therapeutic window for this compound is relatively narrow, highlighting the importance of careful dose optimization in preclinical and clinical studies .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with haspin and the chromosomal passenger complex. By inhibiting haspin, this compound disrupts the phosphorylation of histone H3, leading to changes in chromatin structure and gene expression . This disruption affects various cellular processes, including cell cycle progression, DNA repair, and apoptosis .

This compound also influences metabolic flux and metabolite levels by altering the activity of key enzymes and signaling pathways involved in cellular metabolism . These effects contribute to the compound’s anticancer activity and highlight its potential as a therapeutic agent .

Transport and Distribution

This compound is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms . The compound can cross cell membranes and accumulate in the cytoplasm and nucleus, where it exerts its inhibitory effects on haspin . This compound interacts with various transporters and binding proteins that facilitate its uptake and distribution within cells .

The localization and accumulation of this compound within specific cellular compartments are critical for its activity. The compound’s ability to reach and inhibit haspin in the nucleus is essential for its anticancer effects .

Subcellular Localization

The subcellular localization of this compound is primarily in the nucleus, where it inhibits haspin and prevents the phosphorylation of histone H3 . This compound can also localize to the cytoplasm and centrosomes, where it affects spindle formation and centrosome amplification . The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles .

The activity and function of this compound are closely linked to its subcellular localization. By targeting haspin in the nucleus and affecting spindle dynamics in the cytoplasm, this compound exerts its anticancer effects through multiple mechanisms .

Preparation Methods

Synthetic Routes and Reaction Conditions

CHR-6494 is synthesized through a series of chemical reactions involving indazole and imidazopyridazine derivatives. The synthetic route typically involves the following steps:

Industrial Production Methods

The industrial production of this compound involves scaling up the synthetic route described above. The process is optimized for large-scale production, ensuring high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

CHR-6494 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of this compound with modified functional groups. These derivatives can have different biological activities and properties .

Comparison with Similar Compounds

CHR-6494 is unique among Haspin inhibitors due to its high potency and selectivity. Similar compounds include:

    Aurora Kinase Inhibitors: These inhibitors target Aurora kinases, which are also involved in mitosis.

    Polo-like Kinase Inhibitors: These inhibitors target Polo-like kinases, which play a role in mitotic progression.

    Casein Kinase Inhibitors: These inhibitors target Casein kinases, which are involved in various cellular processes.

Properties

IUPAC Name

3-(1H-indazol-5-yl)-N-propylimidazo[1,2-b]pyridazin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N6/c1-2-7-17-15-5-6-16-18-10-14(22(16)21-15)11-3-4-13-12(8-11)9-19-20-13/h3-6,8-10H,2,7H2,1H3,(H,17,21)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZZCAOGIEGXMBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=NN2C(=NC=C2C3=CC4=C(C=C3)NN=C4)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90742629
Record name 3-(1H-Indazol-5-yl)-N-propylimidazo[1,2-b]pyridazin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90742629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1333377-65-3
Record name 3-(1H-Indazol-5-yl)-N-propylimidazo[1,2-b]pyridazin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90742629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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